2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N,N,5-trimethylbenzenesulfonamide
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Overview
Description
2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N,N,5-trimethylbenzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclobutylaziridine moiety, which is known for its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N,N,5-trimethylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclobutylaziridine Moiety: This step involves the cyclization of a suitable precursor to form the aziridine ring. This can be achieved through intramolecular nucleophilic substitution reactions under basic conditions.
Attachment of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions using methanol or other methoxy-containing reagents.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N,N,5-trimethylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aziridine ring and the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol or other nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N,N,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The aziridine ring is known for its reactivity, which allows it to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of specific enzymes or the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Cyclopropylaziridin-2-yl)methoxy]-N,N,5-trimethylbenzenesulfonamide
- 2-[(1-Cyclopentylaziridin-2-yl)methoxy]-N,N,5-trimethylbenzenesulfonamide
Uniqueness
2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N,N,5-trimethylbenzenesulfonamide is unique due to the presence of the cyclobutylaziridine moiety, which imparts distinct reactivity and potential biological activity compared to its cyclopropyl and cyclopentyl analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[(1-cyclobutylaziridin-2-yl)methoxy]-N,N,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-12-7-8-15(16(9-12)22(19,20)17(2)3)21-11-14-10-18(14)13-5-4-6-13/h7-9,13-14H,4-6,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLVGHPJRFZUBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2CN2C3CCC3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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